N'-[(4-chlorophenyl)methyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide
Description
N'-[(4-Chlorophenyl)methyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic diamide derivative characterized by a hybrid structure incorporating a 4-chlorophenylmethyl group and a thiophen-3-yl ethyl substituent. The 4-chlorophenyl group is known to enhance lipophilicity and metabolic stability, while the thiophene moiety may contribute to π-π stacking interactions with biological targets .
Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-(2-thiophen-3-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c16-13-3-1-11(2-4-13)9-18-15(20)14(19)17-7-5-12-6-8-21-10-12/h1-4,6,8,10H,5,7,9H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENGFIGIEOPEFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NCCC2=CSC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-chlorophenyl)methyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide typically involves a multi-step process. One common method includes the following steps:
Formation of the intermediate: The reaction begins with the formation of an intermediate by reacting 4-chlorobenzyl chloride with thiophene-3-ethylamine in the presence of a base such as sodium hydroxide.
Coupling reaction: The intermediate is then coupled with ethanediamide under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-chlorophenyl)methyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(4-chlorophenyl)methyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(4-chlorophenyl)methyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and thiophene groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares N'-[(4-chlorophenyl)methyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide with compounds sharing key structural motifs, as derived from the evidence:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Chlorinated Aromatic Groups: The 4-chlorophenyl group in the target compound aligns with the 3-chloro substituent in 3-chloro-N-phenyl-phthalimide, which is critical for enhancing thermal stability in polymer synthesis . However, the position of the chlorine atom (para vs. meta) may influence electronic properties and steric interactions. Dichlorophenyl derivatives like BD 1008 and BD 1047 exhibit high affinity for sigma receptors, suggesting that chlorinated aryl groups enhance target binding . The mono-chlorinated system in the target compound may offer a balance between potency and metabolic clearance.
Heterocyclic Systems :
- The thiophen-3-yl ethyl group in the target compound distinguishes it from BD 1008/1047, which lack heterocyclic moieties. Thiophene’s electron-rich nature could facilitate interactions with enzymes or receptors requiring aromatic stacking, a feature absent in the phthalimide-based compound .
Backbone Flexibility :
- The ethanediamide backbone provides conformational flexibility compared to the rigid phthalimide core of 3-chloro-N-phenyl-phthalimide. This flexibility may improve solubility but reduce thermal stability, a trade-off critical for pharmaceutical vs. material science applications .
Research Findings and Hypothetical Implications
- Synthetic Feasibility : The compound’s synthesis would likely involve coupling 4-chlorobenzylamine and 2-(thiophen-3-yl)ethylamine with ethanedioyl chloride, analogous to methods used for BD-series compounds .
- Bioactivity Predictions : The hybrid structure may target sigma receptors or enzymes like cyclooxygenase, given the precedent of chlorophenyl and thiophene motifs in such contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
